molecular formula C10H12BrNO B1529799 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1201684-80-1

7-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1529799
CAS RN: 1201684-80-1
M. Wt: 242.11 g/mol
InChI Key: LMUSYROBIBYVFQ-UHFFFAOYSA-N
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Description

7-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C10H12BrNO. It has a molecular weight of 256.1 and an InChI key of SZPRSMJCVKHIIX-UHFFFAOYSA-N . It is a powder at room temperature .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was reported to be 92%, with a melting point of 150–152°C . The synthesis involved the use of CuSO4·5H2O and Cu-turnings .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazine core with a bromine atom at the 7-position and two methyl groups at the 2-position . The compound has a monoclinic crystal structure with a volume of 1882.5 Å^3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 256.1 and a melting point of 150–152°C . The compound has a monoclinic crystal structure .

Scientific Research Applications

Hypolipidemic Activity

A study conducted by Fenton et al. (1989) explored the plasma lipid-altering characteristics of a series of 4H-3,1-benzoxazin-4-ones, revealing their hypolipidemic properties. Specifically, derivatives with certain substitutions demonstrated hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating properties. This research suggests the potential of these compounds in developing treatments for lipid disorders, highlighting the significance of the bromine substitution at specific positions for optimal activity Fenton et al., 1989.

Crystal Structure and Electrochemical Properties

Suetrong et al. (2021) investigated the influences of chemical functionalities on the crystal structures and electrochemical properties of dihydro-benzoxazine dimer derivatives. This study elucidated the stabilizing effects of different substituents on the benzene ring and tertiary-amine nitrogen on the crystal structure and redox behavior, providing insights into their chelating properties for transition and rare-earth cations Suetrong et al., 2021.

Antimicrobial Activity

Patel et al. (2006) synthesized 2–alkyl–6–bromo–3,1–benzoxazine–4–one derivatives and explored their antimicrobial activity. This research demonstrated the potential of these compounds in developing new antimicrobial agents, highlighting the importance of the bromo-benzoxazine core as a platform for further pharmacological exploration Patel et al., 2006.

Material Science Applications

Dunkers and Ishida (1999) studied the reaction of benzoxazine-based phenolic resins with carboxylic acids and phenols, which are relevant for material science, particularly in the development of advanced polymers and resins. Their work contributes to understanding the polymerization and curing processes of benzoxazine resins, offering pathways to designing materials with tailored properties Dunkers & Ishida, 1999.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Benzoxazines and their derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The exact mechanism of action can vary depending on the specific structure of the compound and its functional groups.

In general, the biological activity of benzoxazines may be related to their ability to interact with various enzymes and receptors in the body. For example, some benzoxazines have been found to inhibit the action of certain enzymes, which can lead to changes in biochemical pathways and cellular functions .

The pharmacokinetics of benzoxazines, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific structure of the compound. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its bioavailability and the rate at which it is metabolized and excreted from the body .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of benzoxazines. For example, certain conditions may enhance or inhibit the compound’s ability to interact with its targets .

properties

IUPAC Name

7-bromo-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2)6-12-8-4-3-7(11)5-9(8)13-10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUSYROBIBYVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1201684-80-1
Record name 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
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7-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
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7-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
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7-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
7-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

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